1-cyclopentylpiperidine-4-carbaldehyde
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Overview
Description
1-Cyclopentylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C11H19NO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a cyclopentyl group attached to the nitrogen atom and an aldehyde functional group at the fourth position of the piperidine ring
Preparation Methods
The synthesis of 1-cyclopentylpiperidine-4-carbaldehyde can be achieved through several routes. One common method involves the reaction of cyclopentylamine with piperidine-4-carboxaldehyde under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux, and the product is purified through distillation or recrystallization .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the formation of by-products and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
1-Cyclopentylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines .
Scientific Research Applications
1-Cyclopentylpiperidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. Its structural features make it a valuable building block for designing drugs with potential therapeutic effects.
Organic Synthesis: The compound is used as a starting material for the synthesis of more complex molecules
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 1-cyclopentylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions. The compound’s ability to cross the blood-brain barrier also makes it a potential candidate for targeting central nervous system disorders .
Comparison with Similar Compounds
1-Cyclopentylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-Cyclopentylpiperidine-4-carboxylic acid:
1-Benzylpiperidine-4-carbaldehyde: The presence of a benzyl group instead of a cyclopentyl group alters the compound’s lipophilicity and interaction with biological targets.
Piperidine-4-carbaldehyde: Lacking the cyclopentyl group, this compound has different steric and electronic properties, influencing its reactivity and use in synthesis.
The uniqueness of this compound lies in its combination of a cyclopentyl group and an aldehyde functional group, which provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-cyclopentylpiperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-9-10-5-7-12(8-6-10)11-3-1-2-4-11/h9-11H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKNDQKLLTZYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753028-96-5 |
Source
|
Record name | 1-cyclopentylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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